molecular formula C22H16Cl2N2O B464724 5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 315248-73-8

5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B464724
CAS No.: 315248-73-8
M. Wt: 395.3g/mol
InChI Key: ACULRJWGTZOXAO-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic benzoxazine derivative with a pyrazolo[1,5-c][1,3]benzoxazine core. This scaffold is notable for its structural rigidity and adaptability to substituent modifications, which influence pharmacological properties. The compound features a 2,3-dichlorophenyl group at position 5 and a phenyl group at position 2, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O/c23-17-11-6-10-16(21(17)24)22-26-19(15-9-4-5-12-20(15)27-22)13-18(25-26)14-7-2-1-3-8-14/h1-12,19,22H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACULRJWGTZOXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method is the Mannich-like condensation reaction, which involves the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds within the dihydropyrazolo-benzoxazine class exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. The inhibition of such pathways may lead to reduced tumor growth and improved patient outcomes.

  • Case Study : A study on similar compounds showed that they significantly reduced the phosphorylation of key proteins associated with tumor progression in prostate cancer models, indicating their potential as therapeutic agents against resistant cancer types .

2. Antiviral Properties
Recent investigations have revealed that certain derivatives of dihydropyrazolo-benzoxazines can act as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. This suggests a potential application in developing antiviral therapeutics.

  • Case Study : A derivative was found to occupy the active pocket of Mpro effectively, demonstrating an IC50 value that indicates significant inhibitory activity against the virus . This highlights the compound's potential role in combating viral infections.

Material Science Applications

1. Photochemical Properties
The compound also exhibits unique photochemical properties that can be harnessed in material science. Its ability to act as a photosensitizer for singlet oxygen production opens avenues for applications in photodynamic therapy and environmental remediation.

  • Research Findings : Studies have shown that compounds with similar structures can maintain stability and efficiency as photosensitizers over multiple cycles, making them suitable for repeated use in photochemical reactions .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentsInhibition of key kinases linked to tumor growth
Antiviral therapeuticsEffective inhibitor of SARS-CoV-2 Mpro
Material SciencePhotodynamic therapyStable photosensitizer for singlet oxygen production

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application, but it generally involves binding to target proteins or enzymes, altering their activity, and modulating biological pathways. Further research is needed to elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Halogen Substituent Variations

  • 9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 491615-78-2): Substituents: 2,4-dichlorophenyl at position 5, 4-fluorophenyl at position 2, and chlorine at position 8. Molecular Formula: C₂₂H₁₄Cl₃FN₂O. Molar Mass: 447.72 g/mol.
  • 5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 298218-06-1):

    • Substituents : 2,3-dichlorophenyl at position 5, phenyl at position 2.
    • Molecular Formula : C₂₂H₁₅Cl₂N₂O.
    • Molar Mass : 410.28 g/mol.
    • Key Difference : The absence of a fluorine atom and the 2,3-dichloro configuration may optimize hydrophobic interactions in cholinesterase inhibition compared to fluorinated analogs .

Heterocyclic and Aromatic Modifications

  • 5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Substituents: 1,3-benzodioxole at position 5 and bromine at position 9. Molecular Formula: C₂₄H₁₈BrN₂O₃. Molar Mass: 477.32 g/mol.
  • 4-[(5R,10bR)-2-Methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoic acid :

    • Substituents : Methyl group at position 2 and benzoic acid at position 3.
    • Molecular Formula : C₁₈H₁₆N₂O₃.
    • Molar Mass : 308.33 g/mol.
    • Key Difference : The carboxylic acid group introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to halogenated derivatives .

Cholinesterase Inhibition

  • Target Compound : Molecular docking studies suggest that the six-membered benzoxazine ring in 5-(2,3-dichlorophenyl)-2-phenyl derivatives enhances BuChE (butyrylcholinesterase) affinity due to optimal cavity fit in the active site (PDB 1P0I) .
  • Analog with 2,4-Dichlorophenyl Substituent : The 2,4-dichloro configuration may reduce steric hindrance in the enzyme’s gorge, but the 4-fluorophenyl group could introduce unfavorable electrostatic interactions .

Antimicrobial Activity

  • 6,8-Diisopropylspiro[1,3-benzoxazine-2,1’-cyclohexan]-4(3H)-one : Exhibited 27% fungicidal activity against Acinetobacter baumannii at 32 μg/mL, highlighting the role of bulky substituents (e.g., diisopropyl groups) in antimicrobial potency .
  • Pyrazolo-Benzoxazine Derivatives : Chlorine and bromine substituents (e.g., in 9-chloro or 9-bromo analogs) correlate with enhanced microbial membrane disruption due to increased electrophilicity .

Physicochemical Properties and Stability

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted)
This compound C₂₂H₁₅Cl₂N₂O 410.28 2,3-dichlorophenyl, phenyl 4.2
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-... C₂₂H₁₄Cl₃FN₂O 447.72 2,4-dichlorophenyl, 4-fluorophenyl 4.8
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-... C₂₄H₁₈BrN₂O₃ 477.32 1,3-benzodioxole, bromine 3.9
4-[(5R,10bR)-2-Methyl-...benzoic acid C₁₈H₁₆N₂O₃ 308.33 methyl, benzoic acid 2.1

*LogP values estimated using fragment-based methods.

Biological Activity

5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrazolo-benzoxazine framework. Its molecular formula is C26H20Cl2N2OC_{26}H_{20}Cl_2N_2O, with a molecular weight of 448.35 g/mol. The presence of dichlorophenyl and phenyl groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of benzoxazine compounds possess significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have been evaluated for their anticancer potential, showing promising results in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced growth of pathogens or cancer cells.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, which can lead to apoptosis in cancer cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's derivatives. Here are key findings:

StudyFindings
Identified antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 μM.
Showed anti-inflammatory properties by reducing cytokine production in vitro.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy :
    • A derivative similar to this compound was tested against fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis through ROS generation. The study reported a significant decrease in cell viability at concentrations above 15 μM.
  • Anti-inflammatory Effects :
    • Research indicated that the compound could inhibit the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases.

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